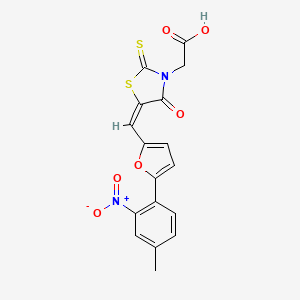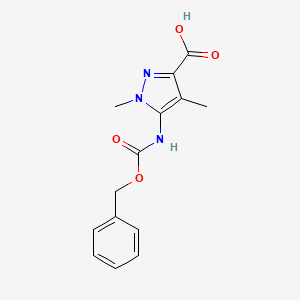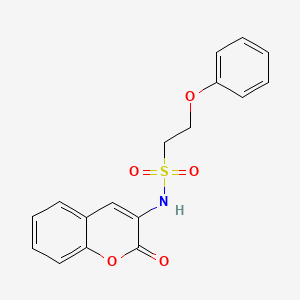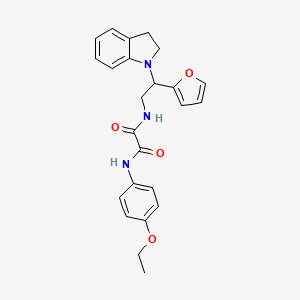![molecular formula C13H13ClFN3OS B2830396 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide CAS No. 2411242-18-5](/img/structure/B2830396.png)
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the development and functioning of immune cells.
Mecanismo De Acción
CP-690,550 inhibits 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide, a protein that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide plays a crucial role in the development and functioning of immune cells, and its inhibition leads to the suppression of T-cell activation and proliferation. CP-690,550 also inhibits the production of various pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in various in vitro and in vivo studies. The compound suppresses T-cell activation and proliferation, which leads to the suppression of the immune response. CP-690,550 also inhibits the production of various pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. The compound has been shown to reduce disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. The compound is highly selective for 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide, which reduces the risk of off-target effects. CP-690,550 has also been shown to have good oral bioavailability, which makes it suitable for oral administration in animal models. However, the compound has some limitations as well. CP-690,550 has a short half-life, which requires frequent dosing in animal models. The compound also has some toxicity concerns, which need to be addressed in further studies.
Direcciones Futuras
CP-690,550 has several potential future directions for research. The compound could be further investigated for its potential applications in various autoimmune diseases, transplantation, and cancer. CP-690,550 could also be studied for its combination therapy with other immunosuppressive agents to enhance its efficacy. Additionally, further studies are needed to address the toxicity concerns of the compound and to develop new formulations with improved pharmacokinetic properties.
Métodos De Síntesis
CP-690,550 is synthesized by reacting 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole with 2-chloro-N-(1-ethylpropyl)propanamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in various fields such as autoimmune diseases, transplantation, and cancer. The compound has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its immunosuppressive effects in organ transplantation to prevent rejection. Additionally, the compound has been studied for its anti-tumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
2-chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7(14)11(19)16-8(2)12-17-18-13(20-12)9-4-3-5-10(15)6-9/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQRPMSSLRVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830313.png)
![N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B2830315.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830318.png)
![1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2830319.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2830320.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2830322.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2830325.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2830331.png)


![6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2830334.png)
![N-[2-(3-Tert-butylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2830336.png)